N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group, a 4-methylbenzyl group, and a methyl group. These substitutions confer unique chemical and biological properties to the compound, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Substitution Reactions: The introduction of the 4-methylbenzyl and methyl groups is achieved through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 4-methylbenzyl chloride and methyl iodide in the presence of a base like potassium carbonate.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, potentially altering the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- This compound
Uniqueness
The uniqueness of N4-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C20H19ClN6 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-13-3-5-14(6-4-13)11-22-20-25-18(17-12-23-27(2)19(17)26-20)24-16-9-7-15(21)8-10-16/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
YBBZKBFQADNLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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